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Compound of Interest

Compound Name: 3-Butyl-1,3-oxazinan-2-one

Cat. No.: B15462734

The 1,3-oxazinan-2-one scaffold is a privileged heterocyclic motif that has garnered significant
attention in medicinal chemistry due to its presence in a wide array of biologically active
compounds. This guide provides a comparative analysis of the structure-activity relationships
(SAR) of 1,3-oxazinan-2-one analogs and closely related derivatives, focusing on their
anticancer, anti-diabetic, and anti-inflammatory activities. The information herein is intended for
researchers, scientists, and drug development professionals.

Anticancer Activity of 2H-benzo[b][1][2]oxazin-
3(4H)-one Derivatives

A series of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have been
synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.
The most potent activity was observed against the A549 human lung cancer cell line.[1] The
structure-activity relationship of these analogs reveals key insights into the structural
requirements for anticancer efficacy.

Data Presentation:

Below is a summary of the in vitro cytotoxic activity of representative 2H-benzo[b][1][2]oxazin-
3(4H)-one analogs against the A549 cell line.
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ICso0 (M) against A549

Compound ID R Group

cells
14b 4-Fluorophenyl 7.59+£0.31
l4c 4-Chlorophenyl 18.52 + 0.59
l4a Phenyl > 50
14d 4-Bromophenyl 25.36 + 1.27
1l4e 4-Methylphenyl 33.18+2.11
Gefitinib (Control) - 22.41+1.08

Data sourced from a study on 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives.[1]

SAR Analysis: The data indicates that substitution on the phenyl ring of the 1,2,3-triazole
moiety significantly influences the anticancer activity. A small, electron-withdrawing group at the
para-position, such as fluorine (in compound 14b), resulted in the most potent activity, being
more effective than the positive control, gefitinib.[1] The presence of a chloro group (in 14c)
also conferred notable activity. However, larger halogen substitutions like bromo (14d) or an
electron-donating methyl group (14e) led to a decrease in potency. The unsubstituted phenyl
analog (14a) was found to be inactive.

Experimental Protocols:

Cell Viability Assay: The cytotoxic activity of the synthesized compounds was determined using
a Cell Counting Kit-8 (CCK-8) assay. A549 cells were seeded in 96-well plates at a density of 5
x 1083 cells per well and incubated for 24 hours. The cells were then treated with various
concentrations of the test compounds and incubated for another 48 hours. Subsequently, 10 pL
of CCK-8 solution was added to each well, and the plates were incubated for 2 hours. The
absorbance at 450 nm was measured using a microplate reader to determine the cell viability.
The ICso values were calculated from the dose-response curves.[1]

Signaling Pathway Diagram:
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Caption: Proposed mechanism of action for anticancer 2H-benzo[b][1][2]oxazin-3(4H)-one
analogs.

Anti-diabetic Activity of 1,3-Oxazinan-2-one Analogs

A series of 1,3-oxazinan-2-one derivatives have been identified as potent inhibitors of 11[3-
hydroxysteroid dehydrogenase type 1 (113-HSD1), an enzyme implicated in the pathogenesis
of type 2 diabetes. Structure-based design has led to the development of highly potent and
selective inhibitors.

Data Presentation:

The following table summarizes the in vitro inhibitory activity of key 1,3-oxazinan-2-one analogs
against 11p3-HSD1.

Compound ID Modifications 11B-HSD1 ICso (nM)
9a Lead Compound 42
25f Optimized Lead 0.8
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Data is based on a study of 1,3-oxazinan-2-one inhibitors of 113-HSD1.[3]

SAR Analysis: Structure-based optimization of the initial lead compound 9a led to the discovery
of 25f, which exhibited a significant increase in potency.[3] A QSAR study on a series of 3-
oxazinan-2-one derivatives identified the importance of steric parameters and lipophilicity for
their inhibitory activity against 11B3-HSD1.[4][5]

Experimental Protocols:

11B-HSD1 Inhibition Assay: The inhibitory activity of the compounds against 113-HSD1 was
assessed using either enzymatic or cell-based assays. In a typical enzymatic assay, the ability
of the compounds to inhibit the conversion of cortisone to cortisol is measured. This is often
done using scintillation proximity assay (SPA) or by monitoring the conversion of NADPH to
NADP+. Cell-based assays are typically performed in adipocytes or hepatocytes, where the
inhibition of cortisol production is quantified.

Experimental Workflow Diagram:
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Caption: General workflow for the discovery of 1,3-oxazinan-2-one based 11(3-HSD1 inhibitors.

Anti-inflammatory Activity of 1,3-Oxazin-2-thione
Analogs

A series of N-substituted [phenyl-pyrazolo]-oxazin-2-thiones, which are thione analogs of the
1,3-oxazinan-2-one scaffold, have been evaluated for their inhibitory activity against
cyclooxygenase (COX) enzymes, key targets in inflammation.

Data Presentation:
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The table below presents the in vitro inhibitory activity of N-substituted [phenyl-pyrazolo]-
oxazin-2-thiones against COX-1.

Compound ID R Group COX-1 ICso (M)
4a Ethyl > 200

4b n-Propyl > 200

4c Phenyl 12.5

4d 4-Methylphenyl 10.2

4de 4-Methoxyphenyl 8.5

Af 4-Chlorophenyl 7.8

49 4-Fluorophenyl 7.5

Ibuprofen (Control) - 5.2

Data sourced from a study on N-substituted [phenyl-pyrazolo]-oxazin-2-thiones.[6]

SAR Analysis: The replacement of the oxo group with a thioxo group and the nature of the
substituent at the nitrogen atom play a crucial role in the COX-1 inhibitory activity.[6] Simple
alkyl substituents like ethyl (4a) and n-propyl (4b) resulted in inactive compounds. The
introduction of a phenyl ring (4c) significantly improved the inhibitory action. Furthermore,
substitution on the phenyl ring with small, electron-withdrawing groups like chloro (4f) and
fluoro (49) led to the most potent compounds in the series, with activities approaching that of
the standard drug, ibuprofen.[6]

Experimental Protocols:

COX-1 Inhibition Assay: The in vitro COX-1 inhibitory activity of the compounds was
determined by monitoring the initial rate of Oz uptake using a Clark-type electrode. The assay
mixture contained Tris-HCI buffer (pH 8), EDTA, phenol, and hemoglobin. The enzyme (COX-1)
was pre-incubated with the test compounds for 10 minutes at 25°C before initiating the reaction
by the addition of arachidonic acid. The ICso values were calculated from the concentration-
inhibition response curves.[6]
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Logical Relationship Diagram:
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Caption: SAR of N-substituents on the COX-1 inhibitory activity of oxazin-2-thiones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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